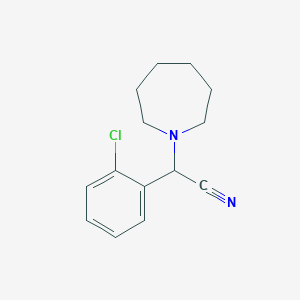![molecular formula C22H29ClN2O2 B241250 N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B241250.png)
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide is a chemical compound that is commonly referred to as "aceclofenac." This compound is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. Aceclofenac is a derivative of diclofenac and has been found to be more effective in relieving pain and inflammation than diclofenac.
Mechanism of Action
Aceclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, aceclofenac reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Aceclofenac has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Aceclofenac has also been found to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which play a key role in the inflammatory response. In addition, aceclofenac has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
Aceclofenac has several advantages for lab experiments. It is readily available, and its synthesis method is well-established. Aceclofenac is also stable under normal laboratory conditions, and its purity can be easily determined using standard analytical techniques. However, aceclofenac has some limitations for lab experiments. It has been found to be toxic to some cell types at high concentrations, and its effects on cell viability and proliferation need to be carefully monitored.
Future Directions
There are several future directions for research on aceclofenac. One area of research is the development of new formulations of aceclofenac that can improve its bioavailability and efficacy. Another area of research is the investigation of the potential use of aceclofenac in combination with other drugs for the treatment of pain and inflammation. Additionally, further studies are needed to elucidate the exact mechanisms of action of aceclofenac and its effects on various cell types and tissues.
Synthesis Methods
Aceclofenac can be synthesized by reacting 2-(2-chlorophenyl)acetic acid with N,N-diethyl-2-aminoethanol to form N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(2-chlorophenyl)acetamide. This compound is then reacted with 3,5-dimethylphenol in the presence of a base to form N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide.
Scientific Research Applications
Aceclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in treating pain and inflammation associated with various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Aceclofenac has also been studied for its potential use in treating other conditions such as migraine, dysmenorrhea, and postoperative pain.
properties
Molecular Formula |
C22H29ClN2O2 |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C22H29ClN2O2/c1-5-25(6-2)21(19-9-7-8-10-20(19)23)14-24-22(26)15-27-18-12-16(3)11-17(4)13-18/h7-13,21H,5-6,14-15H2,1-4H3,(H,24,26) |
InChI Key |
DTNDYBVBBMCKER-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(CNC(=O)COC1=CC(=CC(=C1)C)C)C2=CC=CC=C2Cl |
Canonical SMILES |
CCN(CC)C(CNC(=O)COC1=CC(=CC(=C1)C)C)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,5-dimethylphenoxy)-N'-[2-(1,1-dioxothiolan-3-yl)acetyl]propanehydrazide](/img/structure/B241167.png)

![1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine](/img/structure/B241170.png)
![5-[(5-hydroxypentyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241172.png)
![Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241177.png)
![isopropyl [5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241179.png)
![Propyl [5-(4-tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241180.png)
![(5-{[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B241185.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B241187.png)
![2-[(5Z)-5-[(3,5-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B241189.png)
![Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate](/img/structure/B241191.png)
![Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B241195.png)

